borapetoside D

説明

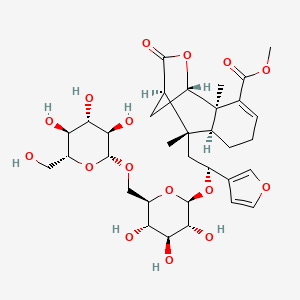

Structure

3D Structure

特性

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANOZJKKFLLEO-KBAPQYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borapetoside D: A Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and the current understanding of the biological signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified as a constituent of the plant species Tinospora crispa (family Menispermaceae).[1] This climbing shrub is found in the rainforests of Southeast Asia and is used in traditional medicine for various ailments, including diabetes and hypertension.

Isolation of this compound

The isolation of this compound from its natural source, Tinospora crispa, involves a multi-step process combining extraction and chromatographic techniques. While specific yields and purity for this compound are not extensively reported, the following protocol outlines a general and effective methodology for the isolation of clerodane diterpenoids from this plant.

Experimental Protocol: Isolation of Clerodane Diterpenoids from Tinospora crispa

1. Plant Material and Extraction:

-

Air-dried and powdered vines of Tinospora crispa are subjected to extraction with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

2. Chromatographic Purification: The crude extract is subjected to a series of column chromatography steps for fractionation and purification:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

MCI CHP-20 Column Chromatography: Fractions enriched with diterpenoid glycosides are further purified on an MCI CHP-20 column, eluting with a stepwise gradient of methanol in water.

-

Sephadex LH-20 Column Chromatography: Subsequent purification is carried out using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative Thin Layer Chromatography (pTLC) or Medium Pressure Liquid Chromatography (MPLC): Final purification of fractions containing this compound is achieved using pTLC or MPLC to yield the isolated compound.

3. Structure Elucidation: The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. This data is crucial for the identification and characterization of the compound.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 28.2 (CH₂) | 2.01 (ddd, 14.7, 10.5, 6.4), 2.29 (brdd, 14.7, 7.3) |

| 2 | 64.4 (CH) | 4.88 (m) |

| 3 | 139.6 (CH) | 6.45 (d, 3.2) |

| 4 | 141.5 (C) | |

| 5 | 40.1 (C) | |

| 6 | 78.1 (CH) | 4.80 (brs) |

| 7 | 35.9 (CH₂) | 1.88 (m), 2.15 (m) |

| 8 | 42.5 (CH) | 2.55 (m) |

| 9 | 52.1 (C) | |

| 10 | 45.3 (CH) | 2.35 (m) |

| 11 | 25.9 (CH₂) | 1.95 (m), 2.10 (m) |

| 12 | 72.1 (CH) | 5.45 (t, 7.5) |

| 13 | 125.5 (C) | |

| 14 | 108.0 (CH) | 6.35 (s) |

| 15 | 141.1 (CH) | 7.40 (s) |

| 16 | 143.2 (CH) | 7.42 (s) |

| 17 | 175.2 (C) | |

| 18 | 169.8 (C) | |

| 19 | 18.2 (CH₃) | 1.05 (s) |

| 20 | 21.5 (CH₃) | 0.95 (d, 6.8) |

| OMe | 51.8 (CH₃) | 3.75 (s) |

| Glucose Moiety | ||

| 1' | 102.5 (CH) | 4.50 (d, 7.8) |

| 2' | 74.2 (CH) | 3.25 (m) |

| 3' | 77.0 (CH) | 3.40 (m) |

| 4' | 70.8 (CH) | 3.30 (m) |

| 5' | 77.5 (CH) | 3.35 (m) |

| 6' | 61.9 (CH₂) | 3.70 (m), 3.90 (m) |

Note: The NMR data is based on reported values and may vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Tinospora crispa.

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway

While the direct molecular targets of this compound have not been fully elucidated, studies on closely related clerodane diterpenoids from Tinospora crispa, such as borapetosides A, C, and E, suggest potential involvement in key metabolic signaling pathways. Borapetosides A and C have been shown to exert hypoglycemic effects, potentially through the insulin signaling pathway. Borapetoside E has been demonstrated to improve hyperglycemia and hyperlipidemia by suppressing sterol regulatory element-binding proteins (SREBPs).

The following diagram presents a hypothetical signaling pathway for this compound, based on the known activities of its analogues.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the context of metabolic disorders. This guide provides a foundational understanding of its natural origin and a framework for its isolation. Further research is warranted to fully elucidate the specific molecular mechanisms of action of this compound and to explore its full therapeutic potential. The provided experimental outline and spectroscopic data serve as a valuable starting point for researchers aiming to work with this intriguing molecule.

References

Preliminary Bioactivity Screening of Borapetoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for various ailments, including diabetes. Preliminary research has identified this compound as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, with a focus on its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This document outlines the experimental methodologies, summarizes key data, and visualizes relevant biological pathways to support further research and development.

Identified Bioactivity: DPP-4 Inhibition

Preliminary screening of extracts from Tinospora crispa has suggested that this compound is a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic agents that work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.

A metabolomics study utilizing an orthogonal projection to latent structure (OPLS) analysis on Tinospora crispa extracts identified several compounds, including this compound, as having a positive coefficient score for DPP-4 inhibition, indicating a potential inhibitory activity.[1] While a specific IC50 value for the isolated this compound has not yet been published, this initial finding warrants further investigation into its direct inhibitory effects on the DPP-4 enzyme.

Experimental Protocols

The following section details a representative experimental protocol for the in vitro screening of this compound as a DPP-4 inhibitor, based on commercially available fluorescence-based assay kits, such as the MAK203 kit, which was used in the initial identification studies.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DPP-4 enzyme activity.

Principle: This assay measures the activity of DPP-4 by the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin).[2][3] The enzymatic reaction releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The presence of a DPP-4 inhibitor will result in a decreased rate of AMC production.

Materials:

-

This compound (isolated and purified)

-

DPP-4 Enzyme (human recombinant)

-

DPP-4 Assay Buffer

-

DPP-4 Substrate (Gly-Pro-AMC)

-

DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)[2]

-

96-well black, flat-bottom microplate

-

Fluorescence multiwell plate reader (λex = 360 nm, λem = 460 nm)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Preparation of Reagents:

-

Allow the DPP-4 Assay Buffer to come to room temperature.

-

Thaw the DPP-4 Enzyme and DPP-4 Substrate on ice. Aliquot to avoid repeated freeze-thaw cycles and store at -20°C.

-

Prepare a stock solution of this compound in DMSO. Further dilute with DPP-4 Assay Buffer to achieve a series of desired final testing concentrations (e.g., in a 4x concentrated solution).[2]

-

Prepare a 4x concentrated solution of the positive control inhibitor (Sitagliptin) in DPP-4 Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 25 µL of the this compound solution at various concentrations.

-

Enzyme Control (100% Activity): Add 25 µL of DPP-4 Assay Buffer (containing the same concentration of DMSO as the sample wells).

-

Inhibitor Control (Positive Control): Add 25 µL of the Sitagliptin solution.

-

Sample Blank (for background correction): Add 25 µL of the this compound solution.

-

-

Enzyme Addition and Incubation:

-

Prepare an Inhibition Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Enzyme.[2]

-

Add 50 µL of the Inhibition Reaction Mix to the "Sample," "Enzyme Control," and "Inhibitor Control" wells.

-

For the "Sample Blank" wells, add 50 µL of DPP-4 Assay Buffer without the enzyme.[2]

-

Mix the contents of the wells thoroughly and incubate the plate for 10 minutes at 37°C, protected from light.[2]

-

-

Substrate Addition and Measurement:

-

Prepare an Enzymatic Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Substrate.[2]

-

Add 25 µL of the Enzymatic Reaction Mix to all wells.

-

Immediately begin measuring the fluorescence intensity (λex = 360 nm, λem = 460 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔFLU/min) for each well by plotting fluorescence versus time and determining the slope of the linear portion of the curve.

-

Subtract the reaction rate of the Sample Blank from the corresponding Sample wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Bioactivity of Related Borapetosides

While research on this compound is still in its early stages, studies on other structurally related borapetosides from Tinospora crispa provide valuable context for its potential biological activities. The following table summarizes the reported bioactivities of borapetosides A, C, and E.

| Compound | Reported Bioactivity | Experimental Model | Key Findings |

| Borapetoside A | Hypoglycemic | In vitro (C2C12 and Hep3B cells) and in vivo (diabetic mice) | Increases glucose utilization, reduces hepatic gluconeogenesis, and activates the insulin signaling pathway.[4] |

| Borapetoside C | Improves Insulin Sensitivity | In vivo (diabetic mice) | Increases glucose utilization, delays the development of insulin resistance, and enhances insulin sensitivity.[5] |

| Borapetoside E | Anti-hyperglycemic and Anti-hyperlipidemic | In vivo (high-fat-diet-induced type 2 diabetes mice) | Improves hyperglycemia, insulin resistance, and hyperlipidemia; suppresses the expression of sterol regulatory element-binding proteins (SREBPs).[6] |

Visualizations

Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.

Caption: Proposed mechanism of this compound in the DPP-4 signaling pathway.

Caption: Borapetoside E's inhibitory effect on the SREBP signaling pathway.

Conclusion and Future Directions

The preliminary identification of this compound as a potential DPP-4 inhibitor provides a promising avenue for the development of novel anti-diabetic agents. The methodologies outlined in this guide offer a clear framework for the systematic evaluation of its inhibitory potency and mechanism of action. Further research should focus on:

-

Quantitative Analysis: Determining the IC50 value of isolated this compound against DPP-4 to quantify its inhibitory activity.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of type 2 diabetes to assess its effects on glucose tolerance, insulin levels, and overall glycemic control.

-

Broader Bioactivity Screening: Investigating other potential biological targets of this compound to uncover any additional therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other borapetosides to understand the structural features crucial for its bioactivity.

This comprehensive approach will be essential in fully characterizing the therapeutic potential of this compound and advancing its development as a potential clinical candidate.

References

- 1. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. abcam.com [abcam.com]

- 4. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of borapetoside D and related clerodane diterpenoids isolated from Tinospora crispa. Due to the limited specific research on this compound, this document leverages available data on its more extensively studied analogues—borapetoside A, C, and E—to provide a thorough understanding of this class of compounds. This guide covers their anti-diabetic properties, underlying mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction to this compound and Related Compounds

This compound is a member of the clerodane diterpenoid family, a class of natural products known for their diverse biological activities. These compounds are primarily isolated from the medicinal plant Tinospora crispa, which has a long history of use in traditional medicine for treating conditions such as diabetes.[1] The core chemical structure of borapetosides features a furan ring and a decalactone system, with variations in glycosylation and stereochemistry among the different analogues (A, B, C, E, and F). While research has highlighted the anti-diabetic potential of this family, borapetosides A, C, and E have been the primary focus of in-depth studies.[2][3][4]

Quantitative Biological Data

Quantitative data on the specific biological activity of this compound is not extensively available in the current literature. However, studies on its close analogues provide valuable insights into the potential potency of this compound class. The following tables summarize the reported anti-diabetic effects of borapetosides A, C, and E.

Table 1: In Vivo Hypoglycemic Effects of Borapetosides

| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Borapetoside A | Normal and Type 2 Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction in fasting blood glucose | [2] |

| Borapetoside C | Normal and Type 2 Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | Attenuated elevated plasma glucose after oral glucose challenge | [2][5] |

| Borapetoside C | Type 1 Diabetic Mice | 0.1 mg/kg (with insulin) | Intraperitoneal (i.p.) | Enhanced insulin-induced lowering of plasma glucose | [5] |

| Borapetoside E | High-Fat-Diet-Induced Type 2 Diabetic Mice | 20 mg/kg and 40 mg/kg | Intraperitoneal (i.p.) | Markedly improved hyperglycemia and insulin resistance | [3] |

| Borapetol B | Wistar and Goto-Kakizaki (GK) rats | 10 µ g/100 g body weight | Oral | Improved blood glucose levels in an oral glucose tolerance test | [6] |

Table 2: Effects of Borapetosides on Lipid Profile

| Compound | Animal Model | Dose | Route of Administration | Observed Effect on Lipids | Reference |

| Borapetoside E | High-Fat-Diet-Induced Obese Mice | 20 mg/kg and 40 mg/kg | Intraperitoneal (i.p.) | Reduced serum levels of triglycerides, total cholesterol, and free fatty acids | [1] |

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of borapetosides, synthesized from protocols described for clerodane diterpenoids from Tinospora crispa.

Isolation of Clerodane Diterpenoids from Tinospora crispa

This protocol outlines a general procedure for the extraction and isolation of borapetosides.

Methodology:

-

Extraction: Air-dried and powdered vines of Tinospora crispa are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.[7]

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to a series of column chromatography techniques for further separation. This typically involves:

-

Silica gel column chromatography.

-

MCI CHP-20 gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

-

Purification: Final purification of individual borapetosides is achieved using preparative thin-layer chromatography (TLC) or medium-pressure liquid chromatography (MPLC).[7]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Anti-Diabetic Activity Assay

This protocol describes an in vivo experiment to evaluate the hypoglycemic effects of a test compound like this compound in a diabetic mouse model.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 8-12 weeks to induce a type 2 diabetic phenotype, characterized by hyperglycemia and insulin resistance.[3]

-

Treatment: The diabetic mice are randomly divided into groups: a vehicle control group, this compound treatment groups (e.g., 20 and 40 mg/kg body weight), and a positive control group (e.g., metformin). The compounds are administered daily via intraperitoneal injection for a specified period, typically 4 weeks.[3]

-

Monitoring and Data Collection:

-

Body weight and food intake are monitored weekly.

-

Fasting blood glucose levels are measured regularly.

-

Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

-

-

Endpoint Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum insulin, triglycerides, total cholesterol, and free fatty acids. Tissues such as the liver and adipose tissue are harvested for histological examination and gene/protein expression analysis.[3]

Signaling Pathways

While the specific signaling pathway for this compound has not been elucidated, research on its analogues suggests potential mechanisms of action.

Insulin Signaling Pathway (Borapetoside A and C)

Borapetosides A and C have been shown to enhance insulin sensitivity and glucose utilization.[2] Their hypoglycemic effects are attributed to the activation of the insulin receptor (IR)-Akt-GLUT2 signaling cascade.[2][5]

This pathway suggests that these compounds may directly or indirectly promote the phosphorylation of the insulin receptor, leading to the activation of downstream signaling molecules like Akt. This, in turn, enhances the expression and translocation of glucose transporter 2 (GLUT2) to the cell membrane, facilitating increased glucose uptake and utilization, thereby lowering blood glucose levels.[2][5]

SREBP Pathway (Borapetoside E)

Borapetoside E has demonstrated beneficial effects on hyperlipidemia in diet-induced obese mice.[3] This is partly attributed to its ability to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis.[1][3]

References

- 1. cis-Clerodane-type furanoditerpenoids from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Network pharmacology integrated molecular dynamics reveals the bioactive compounds and potential targets of Tinospora crispa Linn. as insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journal.r-project.org [journal.r-project.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Borapetoside D in Tinospora crispa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside from Tinospora crispa, has garnered significant interest for its potential therapeutic properties. However, its biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid and glycoside biosynthesis. We present a hypothetical pathway, detail the requisite experimental protocols for its validation, and offer a framework for the identification and characterization of the key enzymes involved. This document serves as a foundational resource for researchers aiming to unravel the molecular machinery behind the synthesis of this promising natural product, paving the way for its potential biotechnological production and therapeutic development.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant with a long history of use in traditional medicine across Southeast Asia.[1][2] Its rich phytochemical profile includes a variety of bioactive compounds, notably the clerodane-type furanoditerpenoids.[3] Among these, this compound, a diterpenoid glycoside, stands out for its potential pharmacological activities. Despite its therapeutic promise, the biosynthesis of this compound in T. crispa has not been experimentally determined. Understanding this pathway is crucial for several reasons: it can enable the discovery of novel enzymes with potential applications in synthetic biology, facilitate the metabolic engineering of plants or microbial hosts for enhanced production of this compound, and provide a deeper understanding of the chemical ecology of T. crispa.

This guide proposes a putative biosynthetic pathway for this compound based on analogous pathways for other clerodane diterpenoids and glycosides. It further outlines detailed experimental protocols to investigate and validate each step of the proposed pathway, providing a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP); (2) construction of the characteristic clerodane diterpene core; and (3) glycosylation of the clerodane aglycone.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

Like all diterpenoids, the biosynthesis of this compound begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells. A series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, ultimately yields the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Clerodane Diterpene Skeleton

The formation of the bicyclic clerodane skeleton is the defining step in the biosynthesis of this compound's aglycone. This process is catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

-

Class II diTPS (Copalyl Diphosphate Synthase-like): The linear GGPP is first cyclized by a class II diTPS. This enzyme protonates the terminal olefin of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) derivative. In the context of clerodane biosynthesis, this is often a cis-clerodienyl diphosphate.

-

Class I diTPS (Kaurene Synthase-like): The cyclic diphosphate intermediate is then acted upon by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group and subsequent rearrangements and/or cyclizations to form the final clerodane carbon skeleton.

-

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the basic clerodane scaffold, a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, are required to introduce the various hydroxyl groups and other functionalities present on the this compound aglycone. These enzymes are typically membrane-bound and play a crucial role in the diversification of terpenoid structures.[4][5]

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the clerodane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs utilize an activated sugar donor, such as UDP-glucose, to transfer the sugar to a specific hydroxyl group on the aglycone, forming a glycosidic bond.[6][7] The specific UGT involved in this compound biosynthesis would exhibit high regioselectivity for the acceptor molecule.

Caption: Putative biosynthetic pathway of this compound in Tinospora crispa.

Data Presentation

Currently, there is a lack of specific quantitative data on the biosynthesis of this compound in Tinospora crispa. Future research should focus on generating such data, which can be presented in the following formats for clarity and comparative analysis.

Table 1: Putative Biosynthetic Gene Expression in Tinospora crispa

| Gene ID (Putative) | Gene Name (Putative) | Tissue | Expression Level (e.g., FPKM) |

| TcTPS01 | T. crispa Class II diTPS | Leaf | Data to be determined |

| TcTPS02 | T. crispa Class I diTPS | Leaf | Data to be determined |

| TcCYP01 | T. crispa Cytochrome P450 | Stem | Data to be determined |

| TcUGT01 | T. crispa UDP-Glycosyltransferase | Root | Data to be determined |

Table 2: Metabolite Concentrations in the this compound Pathway

| Metabolite | Tissue | Concentration (e.g., µg/g FW) |

| Geranylgeranyl Pyrophosphate (GGPP) | Leaf | Data to be determined |

| Clerodane Aglycone (putative) | Leaf | Data to be determined |

| This compound | Leaf | Data to be determined |

Experimental Protocols

The following protocols provide a framework for the identification and functional characterization of the enzymes involved in the proposed biosynthetic pathway of this compound.

Identification of Candidate Genes from Tinospora crispa Transcriptome Data

Objective: To identify putative genes encoding diterpene synthases, cytochrome P450s, and UDP-glycosyltransferases from T. crispa transcriptome data.

Methodology:

-

Data Acquisition: Obtain transcriptome sequencing data from relevant tissues of T. crispa (e.g., leaves, stems). Publicly available genome and transcriptome data for T. crispa and the closely related T. cordifolia can be utilized as a starting point.[8][9][10]

-

De Novo Assembly: If a reference genome is unavailable, perform de novo assembly of the transcriptome reads using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, UniProt).

-

Candidate Gene Selection: Identify transcripts with high sequence similarity to known diterpene synthases, plant cytochrome P450s (especially those from families known to be involved in terpenoid metabolism, e.g., CYP71, CYP76, CYP82), and UDP-glycosyltransferases.

Caption: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate enzymes identified from the transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from T. crispa cDNA using PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pEAQ-HT for plant transient expression).

-

Heterologous Expression:

-

Diterpene Synthases: Express the recombinant proteins in a metabolically engineered E. coli strain capable of producing GGPP.

-

Cytochrome P450s: Co-express the candidate CYP450 with a cytochrome P450 reductase (CPR) in a suitable host such as yeast (Saccharomyces cerevisiae) or for transient expression in Nicotiana benthamiana.

-

UDP-Glycosyltransferases: Express the recombinant UGTs in E. coli.

-

-

Enzyme Assays:

-

Diterpene Synthase Assay:

-

Incubate the purified recombinant diTPS with GGPP in a suitable buffer.

-

Extract the resulting diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards or published data for clerodane diterpenes.[11][12]

-

-

Cytochrome P450 Assay:

-

UDP-Glycosyltransferase Assay:

-

Caption: Workflow for the functional characterization of candidate biosynthetic enzymes.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its putative precursors in different tissues of T. crispa.

Methodology:

-

Sample Preparation: Harvest different tissues (leaves, stems, roots) of T. crispa, immediately freeze in liquid nitrogen, and lyophilize.

-

Extraction: Extract the dried plant material with a suitable solvent (e.g., methanol or ethanol).

-

LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and its potential aglycone precursors. Use authentic standards for calibration and validation of the method.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Tinospora crispa is a challenging but rewarding endeavor. The proposed pathway in this guide provides a solid foundation for initiating research in this area. The successful identification and characterization of the involved enzymes will not only deepen our understanding of plant specialized metabolism but also provide the molecular tools necessary for the sustainable production of this valuable compound through metabolic engineering and synthetic biology approaches. Future work should also focus on understanding the regulation of this pathway, including the identification of transcription factors that control the expression of the biosynthetic genes, which could provide additional targets for engineering increased yields of this compound.

References

- 1. Lignans and clerodane diterpenoids from Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complete chloroplast genome of Tinospora sinensis and its phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide analysis of UDP-glycosyltransferase family in Citrus sinensis and characterization of a UGT gene encoding flavonoid 1-2 rhamnosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The UDP glycosyltransferase gene superfamily: recommended nomenclature update based on evolutionary divergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - genome and annotation data of Tinospora crispa and Tinospora sinensis - figshare - Figshare [figshare.com]

- 9. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genomics Projects [metabiosys.iiserb.ac.in]

- 11. Identification and Characterization of Bacterial Diterpene Cyclases that Synthesize the Cembrane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sas.rochester.edu [sas.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

Borapetoside D: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. This class of compounds, particularly those extracted from Tinospora species, has garnered significant scientific interest due to their diverse pharmacological activities, most notably their potential as anti-diabetic agents.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of the biological activities and associated signaling pathways of structurally related borapetosides. Due to the limited availability of specific experimental data for this compound in the current literature, this document also presents data from its close analogues, borapetoside A, C, and E, to provide a comparative context for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While the molecular formula and weight have been established, experimental data regarding its melting point and solubility remain to be fully characterized in published literature.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₆O₁₆ | PubChem |

| Molecular Weight | 698.7 g/mol | PubChem |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Source | Tinospora crispa |

Spectral Data

Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are not currently available in the reviewed scientific literature. Spectroscopic analysis is crucial for the structural elucidation and confirmation of isolated natural products. For reference, studies on other clerodane diterpenoids isolated from Tinospora crispa have utilized these techniques for their characterization.[3][4]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, extensive research on other borapetosides, particularly borapetoside A, C, and E, strongly suggests its potential as an anti-diabetic agent. The primary mechanism of action appears to be the modulation of key signaling pathways involved in glucose and lipid metabolism.

Insulin Signaling Pathway

Studies on borapetoside A and C have indicated their role in enhancing insulin sensitivity.[5][6][7] The proposed mechanism involves the activation of the insulin signaling pathway, which is critical for glucose uptake and utilization in peripheral tissues. The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, leading to the activation of Akt (Protein Kinase B). Activated Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell. Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and Akt, as well as the expression of glucose transporter 2 (GLUT2).[6][7]

SREBP Pathway

Research on borapetoside E has revealed its ability to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[1][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting the SREBP pathway, borapetoside E reduces lipid accumulation, which is a contributing factor to insulin resistance.

Experimental Protocols

Isolation and Purification of Borapetosides

The general workflow for isolating clerodane diterpenoids from Tinospora crispa involves solvent extraction followed by a series of chromatographic separations.

In Vitro Glucose Uptake Assay

This assay is fundamental in assessing the direct effect of a compound on glucose transport into cells, typically muscle cells (e.g., L6 myotubes) or adipocytes (e.g., 3T3-L1).

General Protocol:

-

Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

-

Treatment: Starve the myotubes in serum-free media and then treat with various concentrations of this compound for a specified period. Insulin is used as a positive control.

-

Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate.

-

Measurement: After incubation, wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader or fluorescence microscope. An increase in fluorescence indicates enhanced glucose uptake.

Western Blot Analysis for Insulin Signaling Proteins

To investigate the effect of this compound on the insulin signaling pathway, the phosphorylation status and expression levels of key proteins can be determined by Western blotting.

General Protocol:

-

Cell Lysis: Treat cells (e.g., L6 myotubes or HepG2) with this compound and/or insulin, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., IR, Akt, GSK3β).

-

Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Conclusion

This compound, a constituent of Tinospora crispa, belongs to a class of compounds with demonstrated anti-diabetic potential. While specific experimental data for this compound is currently lacking in the scientific literature, the known activities of its analogues, borapetosides A, C, and E, provide a strong rationale for further investigation. The likely mechanisms of action involve the modulation of the insulin and SREBP signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the physicochemical properties and elucidate the precise biological functions of this compound, potentially paving the way for its development as a novel therapeutic agent for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Borapetoside D: A Hypothesized Mechanism of Action in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside isolated from Tinospora crispa, belongs to a class of compounds demonstrating significant potential in the management of metabolic disorders. While direct experimental evidence for the mechanism of action of this compound is not extensively available in current literature, this technical guide synthesizes the known biological activities of its closely related analogs—borapetosides A, C, and E—to propose a hypothesized mechanism of action. It is postulated that this compound, like its counterparts, modulates key signaling pathways involved in glucose and lipid metabolism, primarily through the enhancement of insulin sensitivity and regulation of gene expression related to lipogenesis. This document provides a framework for future research, outlining potential molecular targets, signaling cascades, and detailed experimental protocols to elucidate the precise mechanism of this compound.

Introduction

Tinospora crispa, a medicinal plant widely used in traditional medicine across Southeast Asia, is a rich source of clerodane diterpenoids, including the borapetoside family.[1][2] Several of these compounds, notably borapetosides A, C, and E, have been investigated for their anti-diabetic and anti-hyperlipidemic properties.[3][4][5] this compound is a structural analog within this family, and while it is recognized for its potential anti-diabetic effects, the underlying molecular mechanisms remain largely uncharacterized.[1] This guide aims to bridge this knowledge gap by presenting a hypothesized mechanism of action for this compound, based on the established activities of its congeners.

Hypothesized Mechanism of Action

Based on the activities of borapetosides A, C, and E, it is hypothesized that this compound exerts its therapeutic effects through a multi-faceted approach targeting key nodes in metabolic signaling pathways. The proposed mechanism centers on two primary areas: the enhancement of insulin signaling and the regulation of lipid metabolism.

Enhancement of Insulin Signaling

A primary mechanism proposed for this compound is the potentiation of the insulin signaling cascade, similar to the action of borapetoside C. This is likely achieved through the modulation of the Insulin Receptor (IR) and its downstream effectors.

The proposed signaling pathway is as follows:

-

Insulin Receptor (IR) Activation: this compound may interact with the insulin receptor, possibly at an allosteric site, leading to its increased phosphorylation and activation upon insulin binding.[4][6]

-

PI3K/Akt Pathway Activation: The activated IR would then recruit and phosphorylate Insulin Receptor Substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation and activation of Protein Kinase B (Akt).[4][6]

-

GLUT2 Translocation and Glucose Uptake: Activated Akt promotes the translocation of Glucose Transporter 2 (GLUT2) to the plasma membrane of hepatocytes, facilitating increased glucose uptake from the bloodstream.[4][6] This action contributes to the lowering of blood glucose levels.

-

Glycogen Synthesis: Activated Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting the conversion of glucose into glycogen for storage in the liver and skeletal muscle.[6]

Caption: Hypothesized insulin signaling pathway modulated by this compound.

Regulation of Lipid Metabolism

Drawing parallels with borapetoside E, it is hypothesized that this compound also plays a role in regulating lipid metabolism by suppressing the expression of key lipogenic transcription factors.[3]

The proposed mechanism is as follows:

-

SREBP Inhibition: this compound is proposed to suppress the expression or activity of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, a master regulator of fatty acid synthesis in the liver.[3]

-

Downregulation of Lipogenic Genes: The inhibition of SREBPs leads to the decreased transcription of their downstream target genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).

-

Reduced Lipogenesis: The reduction in these key lipogenic enzymes results in decreased synthesis of fatty acids and triglycerides in the liver and adipose tissue, contributing to the amelioration of hepatic steatosis and hyperlipidemia.

Caption: Hypothesized lipid metabolism pathway modulated by this compound.

Quantitative Data for Borapetoside Analogs

While no specific quantitative data for this compound is currently available, the following table summarizes the reported data for its analogs to provide a comparative context for future studies.

| Compound | Assay | Model System | Key Findings | Reference |

| Borapetoside A | In vivo hypoglycemic activity | Normal and diabetic mice | Dose-dependent decrease in plasma glucose. Increased plasma insulin levels in normal and type 2 diabetic mice. | [5] |

| Borapetoside C | In vivo hypoglycemic activity | Normal and diabetic mice | 5 mg/kg (i.p.) attenuated elevated plasma glucose. Increased phosphorylation of IR and Akt, and expression of GLUT2. | [4][6] |

| Borapetoside C | In vivo insulin sensitivity | Diabetic mice | 0.1 mg/kg (i.p.) with insulin enhanced insulin-induced lowering of plasma glucose. | [6] |

| Borapetoside E | In vivo metabolic effects | High-fat-diet-induced obese mice | Markedly improved hyperglycemia, insulin resistance, and hyperlipidemia. Suppressed expression of SREBPs and downstream target genes. | [3] |

Proposed Experimental Protocols for Investigating this compound

To validate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro Assessment of Insulin Signaling

-

Objective: To determine the effect of this compound on the insulin signaling pathway in a relevant cell line (e.g., HepG2 human hepatoma cells or L6 myotubes).

-

Methodology:

-

Culture HepG2 cells to 80-90% confluency in appropriate media.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

-

Lyse the cells and collect protein extracts.

-

Perform Western blotting to analyze the phosphorylation status of key signaling proteins: IR (p-IR), Akt (p-Akt), and GSK3 (p-GSK3). Total protein levels should also be measured as loading controls.

-

To assess glucose uptake, use a fluorescently-labeled glucose analog (e.g., 2-NBDG) and measure its uptake via flow cytometry or a fluorescence plate reader.

-

In Vivo Evaluation of Anti-Diabetic and Anti-Hyperlipidemic Effects

-

Objective: To assess the efficacy of this compound in a preclinical model of type 2 diabetes and dyslipidemia.

-

Methodology:

-

Induce type 2 diabetes in C57BL/6J mice through a high-fat diet (HFD) for 8-12 weeks.

-

Divide the diabetic mice into groups: vehicle control, positive control (e.g., metformin), and different doses of this compound.

-

Administer the respective treatments daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 4-8 weeks.

-

Monitor body weight, food intake, and fasting blood glucose levels weekly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.

-

Collect blood samples to measure plasma insulin, triglycerides, and cholesterol levels.

-

Harvest liver and adipose tissues for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (qPCR) of SREBPs and their target genes (FAS, ACC).

-

Caption: Proposed experimental workflow to investigate the mechanism of this compound.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the dual modulation of insulin signaling and lipid metabolism, provides a strong foundation for future research. The structural similarities to and the known biological activities of other borapetosides strongly suggest that this compound is a promising candidate for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, pull-down assays, or computational docking studies to identify the direct molecular binding partners of this compound.

-

Comprehensive 'Omics' Analysis: Utilizing transcriptomics and proteomics to gain a broader understanding of the cellular pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.

The elucidation of the precise mechanism of action of this compound will be crucial for its potential translation into a clinical candidate for the treatment of type 2 diabetes, non-alcoholic fatty liver disease, and other related metabolic disorders.

References

- 1. Buy Borapetoside E | 151200-49-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Borapetoside D: A Technical Guide to its Structural Characterization by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural characterization of borapetoside D, a clerodane diterpenoid glycoside isolated from Tinospora species, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation of its complex three-dimensional structure is pivotal for understanding its bioactivity and potential therapeutic applications. This document provides a comprehensive summary of its NMR data, detailed experimental protocols, and visual representations of the structural analysis workflow and key correlations.

Quantitative NMR Data Summary

The structural backbone of this compound was meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts are reported in parts per million (ppm) and referenced to the solvent signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 2.25, 1.80 | m |

| 2 | 1.95, 1.65 | m |

| 3 | 5.80 | br s |

| 5 | 2.10 | m |

| 6 | 4.20 | m |

| 7 | 2.50, 2.15 | m |

| 10 | 2.30 | m |

| 11 | 2.80, 2.60 | m |

| 12 | 5.40 | t (7.0) |

| 14 | 6.50 | br s |

| 15 | 7.45 | br s |

| 16 | 7.60 | br s |

| 17-OCH₃ | 3.70 | s |

| 19-CH₃ | 1.10 | s |

| 20-CH₃ | 0.95 | d (7.0) |

| Glucosyl Moiety | ||

| 1' | 4.90 | d (7.5) |

| 2' | 4.10 | m |

| 3' | 4.25 | m |

| 4' | 4.15 | m |

| 5' | 3.90 | m |

| 6' | 4.40, 4.25 | m |

| Apiosyl Moiety | ||

| 1'' | 5.60 | d (2.5) |

| 2'' | 4.30 | d (2.5) |

| 3'' | 4.05 | s |

| 4'' | 4.15, 3.85 | d (9.5) |

| 5'' | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 30.0 | 16 | 144.0 |

| 2 | 25.5 | 17 | 170.0 |

| 3 | 125.0 | 18 | 168.0 |

| 4 | 140.0 | 19 | 20.0 |

| 5 | 45.0 | 20 | 15.0 |

| 6 | 78.0 | OCH₃ | 52.0 |

| 7 | 38.0 | Glucosyl Moiety | |

| 8 | 40.0 | 1' | 103.0 |

| 9 | 50.0 | 2' | 84.0 |

| 10 | 48.0 | 3' | 78.5 |

| 11 | 35.0 | 4' | 71.5 |

| 12 | 75.0 | 5' | 78.0 |

| 13 | 126.0 | 6' | 62.5 |

| 14 | 110.0 | Apiosyl Moiety | |

| 15 | 141.0 | 1'' | 111.0 |

| 2'' | 78.0 | ||

| 3'' | 80.5 | ||

| 4'' | 75.0 | ||

| 5'' | 65.0 |

Experimental Protocols

The structural elucidation of this compound was achieved through a standardized set of NMR experiments.

Isolation: this compound was isolated from the stems of Tinospora tuberculata. The dried and powdered plant material was extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The aqueous layer was subjected to column chromatography on Diaion HP-20, followed by silica gel and octadecylsilyl (ODS) silica gel chromatography to yield pure this compound.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated pyridine (C₅D₅N). Chemical shifts were referenced to the residual solvent signals (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).

-

¹H and ¹³C NMR: Standard single-pulse experiments were performed to obtain the one-dimensional spectra.

-

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to establish proton-proton coupling networks within the molecule, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting different structural fragments by identifying correlations between protons and carbons separated by two or three bonds.

Visualizing the Structural Elucidation Process

The following diagrams illustrate the workflow and key correlations in the NMR-based structural characterization of this compound.

The structural determination of this compound, facilitated by advanced NMR techniques, provides a critical foundation for further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs. The detailed spectroscopic data and methodologies presented herein serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry.

Unveiling Borapetoside D: A Technical Guide on its Stereochemistry and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, represents a molecule of significant interest in natural product chemistry and drug discovery. While research on this specific compound is limited, its structural features, particularly its stereochemistry, suggest potential biological activities analogous to other well-studied borapetosides. This technical guide provides a comprehensive overview of the known information regarding this compound's stereochemistry and extrapolates its potential biological significance based on the activities of structurally related compounds. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of the key signaling pathways implicated in the bioactivity of the borapetoside family.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation.[1][2] The therapeutic properties of this plant are attributed to its rich phytochemical profile, which includes a diverse array of clerodane diterpenoids and their glycosides.[1][3][4] Among these are the borapetosides, a series of compounds that have demonstrated significant biological activities. This guide focuses specifically on this compound, a less-studied member of this family, aiming to consolidate the available information on its chemical nature and to hypothesize its biological relevance.

Stereochemistry of this compound

IUPAC Name: methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-carboxylate

This nomenclature implies a specific three-dimensional arrangement of atoms, which is crucial for its interaction with biological targets. Of particular importance in the borapetoside series is the stereochemistry at the C-8 position. Studies on borapetosides A, B, and C have revealed that an 8R-chirality is associated with hypoglycemic activity, whereas the 8S-epimer (borapetoside B) is inactive.[5][6] The IUPAC name of this compound suggests an 8S-configuration , which, if correct, might imply a lack of significant hypoglycemic effects based on this structure-activity relationship.

General Experimental Protocols for Stereochemical Determination

The determination of the absolute stereochemistry of complex natural products like this compound typically involves a combination of spectroscopic and chiroptical techniques.

Table 1: Spectroscopic and Chiroptical Data for Clerodane Diterpenoids (Note: Data for this compound is not available; this table represents typical data for related compounds.)

| Technique | Parameter | Typical Values/Observations for Clerodane Diterpenoids |

| NMR Spectroscopy | ¹H NMR Chemical Shifts (δ) | Diagnostic signals for the furan ring, anomeric protons of the sugar moieties, and methyl groups. |

| ¹³C NMR Chemical Shifts (δ) | Characteristic signals for the clerodane skeleton, lactone carbonyls, and glycosidic carbons. | |

| NOESY/ROESY Correlations | Key correlations establish the relative stereochemistry of the decalin ring system and the orientation of substituents. | |

| Mass Spectrometry | High-Resolution ESI-MS | Provides the exact mass and molecular formula. |

| Chiroptical Methods | Optical Rotation ([α]D) | The sign and magnitude of the optical rotation provide information about the overall chirality of the molecule. |

| Electronic Circular Dichroism (ECD) | Comparison of experimental ECD spectra with calculated spectra for different stereoisomers can help determine the absolute configuration. | |

| X-ray Crystallography | - | Unambiguously determines the three-dimensional structure and absolute stereochemistry if suitable crystals can be obtained. |

Experimental Workflow for Structure Elucidation:

Biological Significance of Borapetosides: An Inference for this compound

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, by examining the well-documented activities of other clerodane diterpenoids from Tinospora crispa, we can infer its potential biological significance. The primary activities reported for this class of compounds are anti-inflammatory, antibacterial, and hypoglycemic effects.

Potential Anti-inflammatory and Antibacterial Activities

Several clerodane diterpenoids isolated from Tinospora crispa have demonstrated noteworthy anti-inflammatory and antibacterial properties. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial BV-2 cells, a common in vitro model for neuroinflammation. Others have exhibited synergistic effects with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Given the structural similarity of this compound to these active compounds, it is plausible that it may also possess anti-inflammatory or antibacterial activities.

Hypoglycemic and Anti-diabetic Potential: A Critical Assessment

The most extensively studied biological effect of borapetosides is their ability to lower blood glucose levels. Borapetosides A, C, and E have all been shown to have significant hypoglycemic and anti-diabetic effects in various in vivo and in vitro models.[5][7][8][9]

Table 2: Summary of Biological Activities of Borapetosides from Tinospora crispa

| Compound | Biological Activity | Experimental Model | Key Findings | Reference |

| Borapetoside A | Hypoglycemic | Normal and STZ-induced diabetic mice | Increased glucose utilization, reduced hepatic gluconeogenesis. | [5][6][9] |

| Borapetoside C | Hypoglycemic, Insulin sensitizing | Diabetic mice | Increased phosphorylation of IR and Akt, enhanced GLUT2 expression. | [8] |

| Borapetoside E | Hypoglycemic, Anti-hyperlipidemic | High-fat diet-induced diabetic mice | Improved hyperglycemia and insulin resistance, suppressed SREBP expression. | [5][7] |

| This compound | Not yet reported | - | - | - |

The hypoglycemic action of borapetoside C is mediated, at least in part, through the activation of the insulin receptor (IR)-Akt signaling pathway, leading to increased expression of the glucose transporter GLUT2.[8] Borapetoside E has been shown to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[5][7]

Signaling Pathway Implicated in the Hypoglycemic Effect of Borapetosides:

References

- 1. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crispenes F and G, cis-Clerodane Furanoditerpenoids from Tinospora crispa, Inhibit STAT3 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Borapetoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside, a class of natural products known for a variety of biological activities. While research on this compound is emerging, related compounds such as borapetosides A, C, and E have demonstrated potential anti-diabetic and anti-inflammatory properties.[1][2][3][4] These application notes provide a comprehensive guide to establishing a panel of in vitro assays to investigate the bioactivity of this compound, focusing on cytotoxicity, anti-diabetic, and anti-inflammatory effects. In vitro assays are essential in early-stage drug discovery for providing rapid and detailed insights into the mechanisms of action, efficacy, and safety of natural compounds.[5][6][7]

General Workflow for In Vitro Screening of this compound

The following diagram outlines a general workflow for the initial in vitro characterization of this compound.

Caption: General workflow for the in vitro evaluation of this compound.

I. Cytotoxicity Assays

Prior to assessing the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, 3T3-L1, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

II. Anti-Diabetic Assays

Based on the known activities of related compounds, this compound may possess anti-diabetic properties.[2][3][4][8]

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels.

Protocol:

-

Reaction Mixture: In a 96-well plate, add 50 µL of this compound at various concentrations, 25 µL of α-glucosidase enzyme solution, and 25 µL of phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose uptake in fat cells, a key process in maintaining glucose homeostasis.

Protocol:

-

Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

-

Serum Starvation: Serum-starve the differentiated adipocytes for 3 hours in serum-free DMEM.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., insulin).

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove excess radiolabeled glucose.

-

Cell Lysis: Lyse the cells with a lysis buffer.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Normalize the glucose uptake to the protein concentration and express the results as a fold change relative to the vehicle control.

III. Anti-Inflammatory Assays

The potential anti-inflammatory activity of this compound can be investigated using the following assays.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value. Dexamethasone can be used as a positive control.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

-

Enzyme and Compound Incubation: Use a commercial COX inhibitor screening assay kit. Incubate the COX-1 or COX-2 enzyme with this compound at various concentrations.

-

Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.

-

Prostaglandin Measurement: Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins using the method specified in the kit (e.g., colorimetric or fluorescent detection).

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity. A non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) can be used as controls.

IV. Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, further investigation into its effects on relevant signaling pathways is recommended. Based on the activities of related compounds, the insulin signaling pathway is a key target for investigation.[2][4]

Proposed Insulin Signaling Pathway Modulation by this compound

Caption: Proposed modulation of the insulin signaling pathway by this compound.

Experimental Approach: Western Blotting

To investigate the effect of this compound on the insulin signaling pathway, the phosphorylation status of key proteins such as the insulin receptor (IR) and Akt can be analyzed by Western blotting in a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes).

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time, with or without insulin stimulation.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IR and Akt.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

| Assay | Cell Line/Enzyme | Parameter | This compound | Positive Control |

| MTT Assay | HepG2 | IC₅₀ (µM) | To be determined | Doxorubicin: X µM |

| α-Glucosidase | Enzyme | IC₅₀ (µM) | To be determined | Acarbose: Y µM |

| NO Inhibition | RAW 264.7 | IC₅₀ (µM) | To be determined | Dexamethasone: Z µM |

Conclusion